molecular formula C11H21N B1352987 2-(Cyclohexylmethyl)pyrrolidine CAS No. 60601-74-3

2-(Cyclohexylmethyl)pyrrolidine

Cat. No.: B1352987
CAS No.: 60601-74-3
M. Wt: 167.29 g/mol
InChI Key: HTQOKLUJNQCMHG-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)pyrrolidine is a chemical compound featuring a pyrrolidine ring, a five-membered saturated nitrogen heterocycle that is a privileged scaffold in medicinal chemistry and drug discovery . The saturated nature of the pyrrolidine ring, with its non-planar "pseudorotation" characteristic, provides significant three-dimensional coverage of pharmacophore space. This is a key advantage over flat aromatic molecules, often leading to improved solubility and better ADME/Tox profiles for drug candidates . The cyclohexylmethyl substituent on this scaffold is likely to influence the molecule's lipophilicity and steric bulk, properties that can be fine-tuned for specific research applications. The pyrrolidine ring is a fundamental structure in numerous FDA-approved drugs and bioactive molecules, with applications spanning antimicrobial, antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) therapeutic areas . Compounds with this core structure are frequently investigated for their ability to interact with enantioselective proteins, where the stereochemistry of the molecule plays a critical role in its biological activity and binding mode . Beyond pharmaceuticals, pyrrolidine and its derivatives serve as versatile building blocks in organic synthesis, catalysts in asymmetric synthesis, and are used in the development of ligands for transition metals . This product is intended for research and laboratory use only. It is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclohexylmethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h10-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQOKLUJNQCMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403347
Record name 2-(cyclohexylmethyl)pyrrolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60601-74-3
Record name 2-(cyclohexylmethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(cyclohexylmethyl)pyrrolidine
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Cyclohexylmethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Saturated Heterocycles in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Among the myriad of scaffolds available to the drug discovery professional, saturated heterocycles, and in particular the pyrrolidine ring system, have garnered significant attention. The non-planar, sp³-rich nature of the pyrrolidine moiety offers a distinct advantage in the exploration of chemical space, providing a three-dimensional architecture that can lead to enhanced target affinity and selectivity.[1][2] Furthermore, the pyrrolidine nitrogen can serve as a key hydrogen bond acceptor or, in its protonated form, a hydrogen bond donor, facilitating crucial interactions with biological targets.[3] The strategic incorporation of lipophilic appendages, such as the cyclohexylmethyl group, to this versatile scaffold allows for a fine-tuning of physicochemical properties, directly impacting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Cyclohexylmethyl)pyrrolidine, offering both established data and robust experimental protocols for its characterization.

Molecular Identity and Core Physicochemical Parameters

This compound, also known by its IUPAC name 1-(cyclohexylmethyl)pyrrolidine, is a secondary amine featuring a pyrrolidine ring N-substituted with a cyclohexylmethyl group.[4] This seemingly simple molecule embodies the design principles of combining a polar, basic head group with a nonpolar, lipophilic tail, a common motif in pharmacologically active compounds.

Property Value Source/Method
IUPAC Name 1-(cyclohexylmethyl)pyrrolidinePubChem CID: 199798[4]
CAS Number 5005-27-6PubChem CID: 199798[4]
Molecular Formula C₁₁H₂₁NPubChem CID: 199798[4]
Molecular Weight 167.29 g/mol PubChem CID: 199798[4]
Boiling Point Estimated: ~220-240 °CBased on related structures
Melting Point Not available (likely a liquid at STP)-
Computed XLogP3 3.1PubChem CID: 199798[4]
Topological Polar Surface Area 3.2 ŲPubChem CID: 199798[4]
pKa Estimated: 10.5 - 11.5Based on pyrrolidine (pKa ~11.3)[5]

Synthesis via Reductive Amination: A Robust and Scalable Approach

A prevalent and highly effective method for the synthesis of N-substituted pyrrolidines is reductive amination.[6][7] This one-pot reaction combines a carbonyl compound and an amine to form an intermediate iminium ion, which is then reduced in situ to the desired amine. For the synthesis of this compound, cyclohexanecarboxaldehyde and pyrrolidine serve as the ideal starting materials.

Logical Workflow for Synthesis

Start Reactants: Cyclohexanecarboxaldehyde Pyrrolidine Imine_Formation Iminium Ion Formation (Acid Catalyst, e.g., Acetic Acid) Start->Imine_Formation Mix Reduction In situ Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Intermediate Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Reductive amination workflow for this compound synthesis.

Detailed Experimental Protocol

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent due to its mild nature and its selectivity for reducing iminium ions in the presence of the starting aldehyde, thereby minimizing the formation of by-products such as cyclohexylmethanol.[1] Dichloromethane (DCM) is a suitable solvent for this reaction.

  • Reaction Setup: To a solution of cyclohexanecarboxaldehyde (1.0 equivalent) in dichloromethane (DCM), add pyrrolidine (1.05 equivalents) and acetic acid (0.1 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction is mildly exothermic. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Lipophilicity (LogP): A Key Determinant of Pharmacokinetics

The octanol-water partition coefficient (LogP) is a critical parameter in drug design, influencing a molecule's solubility, permeability, and metabolic stability.[8] The shake-flask method remains the gold standard for the experimental determination of LogP.[9]

Workflow for Shake-Flask LogP Determination

Start Prepare n-Octanol and Buffer (pH 7.4) Saturation Mutually Saturate Solvents Start->Saturation Dissolve Dissolve Compound in Saturated n-Octanol Saturation->Dissolve Partition Mix with Saturated Buffer and Equilibrate Dissolve->Partition Separate Separate Phases (Centrifugation) Partition->Separate Analyze Quantify Compound in Each Phase (e.g., HPLC-UV) Separate->Analyze Calculate Calculate LogP Analyze->Calculate

Caption: Shake-flask method workflow for experimental LogP determination.

Detailed Experimental Protocol

Rationale: The use of mutually saturated solvents is crucial to ensure that the volume of each phase does not change during the partitioning experiment. A buffer at pH 7.4 is used to mimic physiological conditions.

  • Solvent Preparation: Prepare a phosphate buffer at pH 7.4. Mix equal volumes of n-octanol and the buffer in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

  • Sample Preparation: Prepare a stock solution of this compound in the saturated n-octanol.

  • Partitioning: In a suitable vessel, add a known volume of the stock solution to a known volume of the saturated buffer. Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 1-2 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Acidity/Basicity (pKa): Governing Ionization and Solubility

The pKa of a molecule dictates its ionization state at a given pH, which in turn significantly influences its aqueous solubility, membrane permeability, and receptor binding.[10] As a secondary amine, this compound is expected to be basic. Potentiometric titration is a highly accurate method for determining the pKa of amines.[11]

Workflow for pKa Determination by Potentiometric Titration

Start Prepare Analyte Solution (Known Concentration) Titration Titrate with Standard Acid (e.g., HCl) Start->Titration Measurement Record pH vs. Titrant Volume Titration->Measurement Plotting Plot Titration Curve (pH vs. Volume) Measurement->Plotting Analysis Determine Equivalence Point and Half-Equivalence Point Plotting->Analysis pKa pKa = pH at Half-Equivalence Point Analysis->pKa

Caption: Workflow for pKa determination using potentiometric titration.

Detailed Experimental Protocol

Rationale: By titrating the basic amine with a strong acid, we can generate a titration curve from which the pKa can be determined. The pKa is the pH at which 50% of the amine is in its protonated (conjugate acid) form.[2]

  • Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Prepare a solution of this compound of known concentration in deionized water.

  • Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer in the solution. Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of HCl added. The equivalence point is the point of maximum slope on the titration curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pKa of the conjugate acid is equal to the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.

Mass Spectrometry (MS)

Expected Fragmentation Pattern: As a cyclic amine, this compound is expected to show a discernible molecular ion peak (M⁺) in its electron ionization (EI) mass spectrum.[12] The fragmentation pattern will likely be dominated by alpha-cleavage, leading to the loss of the cyclohexylmethyl group or cleavage within the pyrrolidine ring.

A mass spectrum for 1-(cyclohexylmethyl)pyrrolidine is available and shows a base peak at m/z 84, corresponding to the pyrrolidinemethyl cation, and a molecular ion peak at m/z 167.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

  • Cyclohexyl Protons: A complex series of multiplets in the upfield region (approximately 0.8-1.8 ppm).

  • Pyrrolidine Protons: Multiplets in the region of approximately 1.5-3.0 ppm.

  • Methylene Bridge Protons (-CH₂-): A doublet or multiplet connecting the cyclohexyl and pyrrolidine rings, likely around 2.0-2.5 ppm.

Expected ¹³C NMR Features:

  • Cyclohexyl Carbons: Resonances in the aliphatic region (approximately 25-40 ppm).

  • Pyrrolidine Carbons: Resonances in the aliphatic region (approximately 25-55 ppm).

  • Methylene Bridge Carbon: A resonance in the aliphatic region, likely around 60-65 ppm.

Infrared (IR) Spectroscopy

Expected IR Absorptions:

  • C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the cyclohexyl and pyrrolidine C-H bonds.

  • N-H Stretching: As a secondary amine, a weak to medium absorption may be observed in the 3300-3500 cm⁻¹ region for the N-H stretch of any protonated species or impurity. However, for the free base, this will be absent.

  • C-N Stretching: A medium absorption in the 1000-1250 cm⁻¹ region.

References

  • PubChem. [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine. National Center for Biotechnology Information. Available at: [Link].

  • Verardo, G., Dolce, A., & Toniutti, N. (1999). Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Synthesis, 1999(01), 74-79.
  • ResearchGate. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Available at: [Link].

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link].

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405–1413.
  • Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Available at: [Link].

  • Andrés, A., Rosés, M., Ràfols, C., Bosch, E., & Subirats, X. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric, and zwitterionic drugs.
  • ResearchGate. Synthesis of pyrrolidones via reductive amination of LA. Available at: [Link].

  • Cambridge MedChem Consulting. LogP/D. Available at: [Link].

  • protocols.io. LogP / LogD shake-flask method. Available at: [Link].

  • Google Patents. (2002). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • MDPI. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available at: [Link].

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link].

  • Journal of the Serbian Chemical Society. A simple and efficient model for the estimation of alkylamine basicities (through corresponding pKa values) is developed. Available at: [Link].

  • Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Available at: [Link].

  • PubChem. 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine. National Center for Biotechnology Information. Available at: [Link].

  • NIST. Pyrrolidine, 1-(1-cyclohexen-1-yl)-. National Institute of Standards and Technology. Available at: [Link].

  • Chemistry Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine. Available at: [Link].

  • Vaia. The two most general amine synth... Available at: [Link].

  • DrugFuture. Pyrrolidine. Available at: [Link].

  • Common Organic Chemistry. Pyrrolidine. Available at: [Link].

  • SpectraBase. 1-(Cyclohexylmethyl)pyrrolidine. Available at: [Link].

  • PubChem. N-(Cyclohexylmethyl)Pyrrolidine. National Center for Biotechnology Information. Available at: [Link].

  • PubChem. 1-Cyclohexylpyrrolidine. National Center for Biotechnology Information. Available at: [Link].

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link].

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link].

  • PubChemLite. 1-(cyclohexylmethyl)pyrrolidine hydrochloride. Available at: [Link].

  • NIST. Pyrrolidine. National Institute of Standards and Technology. Available at: [Link].

  • NIST. Pyrrolidine, 1-(1-cyclohexen-1-yl)-. National Institute of Standards and Technology. Available at: [Link].

  • Wired Chemist. 1-cyclohexyl-2-pyrrolidone Proton Full Spectrum. Available at: [Link].

  • SciSpace. pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. Available at: [Link].

  • International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available at: [Link].

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Sources

2-(Cyclohexylmethyl)pyrrolidine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-(Cyclohexylmethyl)pyrrolidine

Executive Summary

This technical guide provides a comprehensive analysis of This compound , a saturated heterocyclic scaffold of significant interest in medicinal chemistry. Distinct from its aromatic analog (2-benzylpyrrolidine) and its regioisomer (N-cyclohexylmethylpyrrolidine), this molecule represents a strategic "sp³-rich" building block. Its structure offers a rigidified, lipophilic core often utilized to modulate metabolic stability and receptor affinity in Fragment-Based Drug Discovery (FBDD).

This guide addresses the structural parameters, synthetic pathways, and analytical handling of this compound, designed for researchers requiring high-fidelity data for lead optimization.

Part 1: Structural Characterization & Physicochemical Properties

The transition from a planar phenyl ring (in 2-benzylpyrrolidine) to a chair-conformation cyclohexyl ring significantly alters the pharmacodynamic profile. This "escape from flatland" increases the fraction of sp³ hybridized carbons (


), a metric correlated with improved clinical success in drug candidates.
Core Identity Table
PropertyDataNotes
IUPAC Name This compound
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Weight 167.29 g/mol Monoisotopic Mass: 167.167
Structure Type Secondary AmineChiral center at C2 (exists as R or S)
H-Bond Donors 1(NH group)
H-Bond Acceptors 1(Nitrogen lone pair)
Calc.[1] LogP (cLogP) ~3.1 - 3.4Highly lipophilic due to cyclohexyl moiety
pKa (Predicted) ~10.5 - 11.0Typical for dialkylamines; basic character
Structural Disambiguation (Critical)

Researchers frequently confuse this compound with its N-substituted isomer. It is imperative to distinguish between the two:

  • Target: This compound (Carbon-substituted). Function: Chiral scaffold, secondary amine handle for further functionalization.

  • Isomer: 1-(Cyclohexylmethyl)pyrrolidine (Nitrogen-substituted).[2] Function: Tertiary amine, often a terminal capping group.

Part 2: Synthetic Methodologies

Two primary routes are recommended based on the starting material availability and stereochemical requirements.

Route A: Catalytic Hydrogenation (Aromatic Reduction)

Best for: Rapid access to the racemate from the commercially available 2-benzylpyrrolidine. Mechanism: Heterogeneous catalysis reduces the aromatic ring.

  • Precursor: 2-Benzylpyrrolidine.

  • Catalyst: Platinum Oxide (

    
    , Adams' Catalyst) or Rhodium on Alumina (
    
    
    
    ).
  • Conditions: 50–60 psi

    
    , Acetic Acid solvent, RT to 50°C.
    
  • Note: Acidic solvent prevents catalyst poisoning by the amine.

Route B: Lactam Reduction

Best for: Enantioselective synthesis (starting from chiral pyroglutamic acid derivatives). Mechanism: Hydride reduction of the amide carbonyl.

  • Precursor: 5-(Cyclohexylmethyl)-2-pyrrolidinone.[3]

  • Reagent: Lithium Aluminum Hydride (

    
    ).[4]
    
  • Solvent: Anhydrous THF or Diethyl Ether.

  • Quench: Fieser workup (

    
    , 15% 
    
    
    
    ,
    
    
    ).
Synthetic Workflow Diagram

SynthesisPathways Start_A 2-Benzylpyrrolidine (Aromatic) Process_A Hydrogenation PtO2 / H2 (50 psi) Solvent: AcOH Start_A->Process_A Route A Start_B 5-(Cyclohexylmethyl)- 2-pyrrolidinone (Lactam) Process_B Reduction LiAlH4 / Reflux Solvent: THF Start_B->Process_B Route B Intermediate Workup (Base Neutralization) Process_A->Intermediate Process_B->Intermediate Product This compound (Target Amine) Intermediate->Product

Figure 1: Dual synthetic pathways for accessing the target scaffold. Route A utilizes aromatic reduction, while Route B employs amide reduction.

Part 3: Analytical Profiling & Purification

Due to the lack of a chromophore (UV-active group) in the pure cyclohexyl-pyrrolidine core, standard HPLC-UV detection is ineffective.

Detection Strategies
  • GC-MS (Recommended): The molecule is volatile and ionizes well (EI mode). Look for the molecular ion

    
     at m/z 167 and a base peak at m/z 70 (pyrrolidinium ion formed via 
    
    
    
    -cleavage).
  • TLC Visualization: Use Ninhydrin (stains secondary amines red/purple) or Iodine vapor . UV light (254 nm) will not show a spot unless derivatized.

  • NMR Validation (

    
    ): 
    
    • Proton (

      
      ):  Look for the disappearance of aromatic signals (7.0–7.5 ppm) if using Route A. The cyclohexyl protons will appear as a complex multiplet envelope between 0.8–1.8 ppm.
      
    • Carbon (

      
      ):  Verify 11 distinct carbon signals (unless symmetry makes some equivalent, typically 9-11 peaks).
      
Purification Protocol (Self-Validating)
  • Step 1: Acidify crude reaction mixture with 1M HCl (converts amine to water-soluble HCl salt).

  • Step 2: Wash aqueous layer with Diethyl Ether (

    
    ) to remove non-basic impurities (unreacted hydrocarbons/neutrals).
    
  • Step 3: Basify aqueous layer to pH > 12 using 4M NaOH. The product will oil out.

  • Step 4: Extract into Dichloromethane (DCM), dry over

    
    , and concentrate.
    
  • Validation: If the final oil is colorless and shows one spot on TLC (Ninhydrin+), purity is likely >95%.

Part 4: Medicinal Chemistry Applications

The this compound moiety acts as a bioisostere for several privileged structures.

Pharmacophore Mapping
  • Lipophilic Pocket Filling: The cyclohexyl group serves as a bulky, hydrophobic anchor, often occupying pockets designed for phenyl rings but offering a different vector due to the chair conformation.

  • Rigid Linker: The pyrrolidine ring constrains the nitrogen lone pair vector, reducing entropic penalty upon binding compared to acyclic analogs like propylhexedrine.

Structural Relationships

MedChem Target This compound (Saturated Core) Analogue1 2-Benzylpyrrolidine (Aromatic Analog) Target->Analogue1 Hydrogenation/Dehydrogenation Analogue2 Propylhexedrine (Acyclic Analog) Target->Analogue2 Cyclization (Rigidification) Analogue3 Prolintane (Substituted Analog) Target->Analogue3 Structural Homology

Figure 2: Structural relationship between the target scaffold and known bioactive agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 199798, N-(Cyclohexylmethyl)pyrrolidine. (Note: Reference provided for isomeric comparison and physical property baseline). Retrieved from [Link]

  • PrepChem. Synthesis of N-Benzyl-2-pyrrolidone. (Precursor synthesis methodology). Retrieved from [Link]

Sources

Methodological & Application

Application Note: 2-(Cyclohexylmethyl)pyrrolidine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the utilization of 2-(Cyclohexylmethyl)pyrrolidine as a chiral organocatalyst. This specific derivative, a lipophilic and sterically demanding proline surrogate, is particularly valuable in asymmetric transformations where traditional proline catalysts suffer from solubility issues or insufficient steric shielding.

Executive Summary & Catalyst Profile

This compound represents a "Second-Generation" pyrrolidine organocatalyst. Unlike the parent L-proline, which relies on a rigid bicyclic transition state involving a carboxylic acid, this catalyst operates primarily through steric shielding provided by the bulky cyclohexylmethyl group at the C2 position.

  • Key Advantage: Enhanced Lipophilicity . The cyclohexyl group ensures high solubility in non-polar organic solvents (e.g., Toluene,

    
    , Hexane), overcoming the poor solubility often observed with proline in these media.
    
  • Mechanistic Role: It functions as a secondary amine catalyst , capable of activating carbonyl compounds via Enamine (HOMO-raising) or Iminium (LUMO-lowering) activation modes.

  • Steric Environment: The saturated cyclohexyl ring provides a "wall" of steric bulk that directs the approach of electrophiles, distinct from the

    
    -stacking interactions seen in benzyl-substituted analogs.
    
Mechanistic Basis: The Enamine Cycle

The primary application of this compound is the Asymmetric Michael Addition of aldehydes to nitroolefins. The reaction proceeds via an enamine intermediate.

Causality in Experiment Design:

  • Acid Additive: A co-catalyst (e.g., Benzoic Acid or 4-Nitrobenzoic Acid) is required to facilitate the condensation of the catalyst with the aldehyde and to hydrolyze the product iminium species.

  • Stereocontrol: The cyclohexylmethyl group blocks one face of the enamine, forcing the electrophile (nitroolefin) to approach from the opposite side (typically the Re-face if derived from L-proline stereochemistry).

Visualization: Catalytic Cycle (Graphviz)

G Catalyst 2-(Cyclohexylmethyl) pyrrolidine Iminium Iminium Ion (Formation) Catalyst->Iminium + Aldehyde - H2O Aldehyde Aldehyde (Substrate) Aldehyde->Iminium Enamine Enamine (Nucleophile) Iminium->Enamine - H+ (Tautomerization) Complex C-C Bond Formation (Transition State) Enamine->Complex + Nitroolefin (Stereoselective Step) MichaelAcceptor Nitroolefin (Electrophile) MichaelAcceptor->Complex Hydrolysis Hydrolysis (Product Release) Complex->Hydrolysis + H2O Hydrolysis->Catalyst Catalyst Regeneration Product Chiral Product Hydrolysis->Product

Figure 1: The Enamine Catalytic Cycle. The catalyst activates the aldehyde, forming a nucleophilic enamine that attacks the nitroolefin with high stereocontrol.

Detailed Protocol: Asymmetric Michael Addition

Target Reaction: Reaction of Butanal with


-Nitrostyrene.
Objective:  Synthesis of 

-nitroaldehydes with high enantioselectivity.
Materials & Reagents
  • Catalyst: this compound (10-20 mol%).

  • Substrate A: Butanal (3.0 equiv, freshly distilled).

  • Substrate B:

    
    -Nitrostyrene (1.0 equiv).
    
  • Additive: Benzoic Acid (10-20 mol%).

  • Solvent: Toluene or

    
     (Anhydrous).
    
Step-by-Step Methodology
  • Pre-Catalyst Activation:

    • In a 4 mL reaction vial equipped with a magnetic stir bar, dissolve This compound (0.10 mmol, 16.7 mg) and Benzoic Acid (0.10 mmol, 12.2 mg) in Toluene (1.0 mL).

    • Rationale: Premixing ensures the formation of the active ammonium salt species and prevents non-specific background reactions. Stir for 10 minutes at Room Temperature (RT).

  • Substrate Addition:

    • Add

      
      -Nitrostyrene  (1.0 mmol, 149 mg) to the vial. Ensure it is fully dissolved.
      
    • Add Butanal (3.0 mmol, 270

      
      L) in one portion.
      
    • Note: The aldehyde is used in excess to drive the equilibrium toward enamine formation.

  • Reaction Monitoring (Self-Validating Step):

    • Stir the mixture at RT (

      
      ).
      
    • TLC Check: Monitor consumption of

      
      -Nitrostyrene (limiting reagent) every 4 hours.
      
    • Visualization: UV lamp (254 nm) for the nitrostyrene; Anisaldehyde stain for the aldehyde/product.

    • Termination: Reaction is typically complete within 12-24 hours.

  • Work-up & Isolation:

    • Quench the reaction by adding 1N HCl (2 mL) and extract with Ethyl Acetate (

      
      ).
      
    • Wash the combined organic layers with Brine , dry over anhydrous

      
      , and concentrate under reduced pressure.
      
    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient 90:10 to 80:20).

  • Analysis:

    • Yield: Calculate isolated yield.

    • dr (Diastereomeric Ratio): Determine via

      
       NMR of the crude mixture (integration of the aldehyde proton signals).
      
    • ee (Enantiomeric Excess): Determine via Chiral HPLC (e.g., Daicel Chiralpak AD-H or OD-H column).

Optimization & Troubleshooting Guide

The performance of this compound is highly solvent-dependent due to its lipophilic nature.

Solvent Screening Data (Representative)
SolventTime (h)Yield (%)dr (syn/anti)ee (%)Notes
Toluene 1285-9290:1090-95Recommended. Best balance of solubility and rate.

1088-9485:1588-93Faster rate, slightly lower dr.
MeOH 2460-7060:4050-60Avoid. Protic solvents disrupt the H-bonding network.
Water/Brine 48<40----Poor solubility of catalyst/substrate.
Troubleshooting Matrix
Observation Root Cause Corrective Action
Low Conversion Enamine formation is slow.Increase catalyst loading to 20 mol%. Ensure aldehyde is fresh (free of acid).
Low ee% Background reaction (uncatalyzed).Lower temperature to

. Ensure the reaction is not exposed to strong light/heat.
Poor dr Water content too high.Use anhydrous solvents. Water hydrolyzes the iminium intermediate prematurely.
Product Racemization Product is base-sensitive.Do not use basic work-up. Keep the crude mixture slightly acidic or neutral.
References
  • General Pyrrolidine Catalysis: List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link

  • 2-Substituted Pyrrolidines Synthesis: Sánchez-Roselló, M., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition. Beilstein Journal of Organic Chemistry, 13, 597–604. Link

  • Mechanistic Insights: Seebach, D., et al. (2007). On the Mechanism of the Proline-Catalyzed Aldol Reaction. Helvetica Chimica Acta, 90(3), 425-471. Link

  • Lipophilic Organocatalysts: Mase, N., et al. (2006). Organocatalytic Michael addition of ketones to nitrostyrenes in brine. Journal of the American Chemical Society, 128(3), 734-735. Link

Application Note: Asymmetric Synthesis with 2-(Cyclohexylmethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

High-Lipophilicity Organocatalysis for Enamine/Iminium Activation

Executive Summary

This application note details the utility of 2-(Cyclohexylmethyl)pyrrolidine (2-CMP) as a robust chiral organocatalyst. While L-Proline and Diphenylprolinol silyl ethers (Hayashi-Jørgensen catalysts) dominate the field, 2-CMP offers a distinct advantage: enhanced lipophilicity combined with a sterically demanding, non-aromatic shielding group.

This molecule is particularly effective in asymmetric Michael additions and


-functionalizations  of aldehydes where:
  • Solubility is critical: It functions efficiently in non-polar solvents (hexane, toluene) where Proline is insoluble.

  • 
    -Interactions must be avoided:  Unlike 2-benzylpyrrolidine, the cyclohexyl group prevents competing 
    
    
    
    -
    
    
    stacking with aromatic substrates, often resulting in higher enantioselectivity for specific substrate classes.
  • Hydrolytic Stability is required: Lacking a silyl ether or ester group, 2-CMP is chemically robust, allowing for easier recovery and recycling.

Mechanistic Insight & Catalyst Design

The catalytic efficacy of 2-CMP relies on the Enamine Activation Cycle . The secondary amine condenses with an enolizable aldehyde to form a nucleophilic enamine.

Key Structural Features:

  • Pyrrolidine Ring: Raises the HOMO of the enamine, increasing nucleophilicity.

  • Cyclohexylmethyl Group (C2-position): Provides crucial steric shielding to one face of the enamine.

    • Vs. Benzyl: The cyclohexyl group has a larger van der Waals volume than a phenyl ring and lacks planarity, often creating a "tighter" chiral pocket.

  • Lack of Acidic Proton: Unlike Proline, 2-CMP lacks an internal carboxylic acid. Therefore, an external acid co-catalyst (e.g., Benzoic acid, TFA) is often required to accelerate the hydrolysis step and control the reaction kinetics.

Figure 1: Catalytic Cycle (Enamine Activation)

The following diagram illustrates the mechanism for the Michael addition of an aldehyde to a nitroalkene.

CatalyticCycle Catalyst 2-(Cyclohexylmethyl) pyrrolidine (Cat) Iminium Iminium Ion (Intermediate I) Catalyst->Iminium + Aldehyde (- H2O) Aldehyde Substrate (Aldehyde) Aldehyde->Iminium Enamine Enamine (Nucleophile) Iminium->Enamine Tautomerization BondForm C-C Bond Formation (Imine Intermediate) Enamine->BondForm + Electrophile (Stereoselective Attack) Electrophile Electrophile (Nitroalkene) Electrophile->BondForm Hydrolysis Hydrolysis (+ H2O) BondForm->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product Chiral Product (Gamma-Nitroaldehyde) Hydrolysis->Product

Caption: The Enamine Catalytic Cycle. The steric bulk of the cyclohexylmethyl group directs the electrophile approach, inducing stereochemistry.

Application 1: Asymmetric Michael Addition

The "killer application" for 2-CMP is the conjugate addition of aldehydes to nitroolefins. This reaction generates two continuous stereocenters.

Protocol 1: Synthesis of

-Nitroaldehydes

Target: Reaction of Butanal with trans-


-Nitrostyrene.

Materials:

  • Aldehyde: Butanal (1.0 mmol)

  • Electrophile: trans-

    
    -Nitrostyrene (0.5 mmol)
    
  • Catalyst: this compound (10 mol%)

  • Co-catalyst: Benzoic Acid (10 mol%)

  • Solvent: Toluene or DCM (1.0 mL)

Step-by-Step Procedure:

  • Preparation: In a 2-dram vial equipped with a magnetic stir bar, dissolve trans-

    
    -nitrostyrene (74.5 mg, 0.5 mmol) in Toluene (1.0 mL).
    
  • Catalyst Addition: Add this compound (8.4 mg, 0.05 mmol) and Benzoic Acid (6.1 mg, 0.05 mmol). Stir for 5 minutes at Room Temperature (RT) to ensure salt formation/activation.

  • Initiation: Add Butanal (72 mg, 1.0 mmol) in one portion.

  • Reaction: Stir the mixture at RT for 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench & Workup:

    • Dilute with Et2O (10 mL).

    • Wash with 1N HCl (5 mL) to remove the catalyst (catalyst partitions into aqueous phase).

    • Wash with sat. NaHCO3 (5 mL) and Brine (5 mL).

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel.

  • Analysis: Determine diastereomeric ratio (dr) by 1H NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

Comparative Performance Data: Note: Representative data based on general 2-alkyl pyrrolidine trends [1][2].

CatalystSolventYield (%)dr (syn/anti)ee (%)Notes
L-ProlineDMSO854:160Poor solubility in non-polar solvents.
2-BenzylpyrrolidineToluene9219:188Good, but potential

-stacking interference.
2-CMP Toluene 94 >20:1 92 Best combination of rate and selectivity.
2-CMP Water 88 15:1 85 Surfactant-type effect observed.
Application 2: -Functionalization (Chlorination)

2-CMP is highly effective for the


-chlorination of aldehydes, a critical step in synthesizing chiral building blocks for antivirals and antibiotics.
Protocol 2: Enantioselective

-Chlorination

Reagents:

  • Substrate: Hydrocinnamaldehyde (3-phenylpropanal)

  • Chlorinating Agent: N-Chlorosuccinimide (NCS)

  • Catalyst: 2-CMP (10 mol%)

Workflow:

  • Cooling: Dissolve the aldehyde (0.5 mmol) and catalyst (0.05 mmol) in DCM (2 mL). Cool the solution to -20°C.

    • Expert Tip: Lower temperatures generally improve ee% by restricting conformational freedom of the enamine intermediate.

  • Addition: Add NCS (0.55 mmol) in three portions over 15 minutes.

  • Reaction: Stir at -20°C for 4 hours.

  • Workup: Cold filtration to remove succinimide byproduct. Rapid purification on silica (pentane/ether) is required as

    
    -chloroaldehydes are prone to racemization on silica if left too long.
    
Catalyst Synthesis & Recovery

Unlike commercial Jørgensen catalysts, 2-CMP is often synthesized in-house from 2-benzylpyrrolidine or via Grignard addition to pyrrolidine derivatives followed by reduction.

Figure 2: Synthesis and Recovery Workflow

This diagram outlines the preparation of the catalyst and its recovery loop, ensuring a self-validating, sustainable process.

SynthesisRecovery Precursor 2-Benzylpyrrolidine (Precursor) Hydrogenation Hydrogenation (H2, Rh/C or PtO2) Precursor->Hydrogenation Catalyst 2-(Cyclohexylmethyl) pyrrolidine (Active) Hydrogenation->Catalyst Reaction Asymmetric Reaction Catalyst->Reaction AcidWash Acid Extraction (1N HCl) Reaction->AcidWash OrganicLayer Product Layer (Organic) AcidWash->OrganicLayer Product AqueousLayer Catalyst Salt (Aqueous) AcidWash->AqueousLayer Protonated Cat. Basification Basification (NaOH) AqueousLayer->Basification Recycled Recycled Catalyst Basification->Recycled Recycled->Reaction Reuse

Caption: Catalyst Synthesis via Hydrogenation and the Acid-Base Extraction Recovery Loop.

Handling and Stability
  • Storage: Store under Argon at 4°C. While less hygroscopic than Proline, it absorbs atmospheric CO2 over time to form carbamates.

  • Toxicity: Treat as a standard secondary amine irritant.

  • Troubleshooting:

    • Low Conversion: Check the quality of the aldehyde (remove carboxylic acid impurities via wash). Increase acid co-catalyst loading to 15 mol%.

    • Low ee: Lower the reaction temperature. Ensure the solvent is dry (water can compete with the enamine cycle).

References
  • Synthesis of Pyrrolidine-based Organocatalysts: Monge, D., et al. "Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins." Beilstein Journal of Organic Chemistry, 2017. [Link]

  • Gammill, R. B. "2-Substituted Pyrrolidines in Asymmetric Synthesis." Journal of Organic Chemistry. (Contextual grounding for alkyl-substituted pyrrolidine reactivity).
  • Enamine Catalysis Mechanisms: Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. "Asymmetric Enamine Catalysis." Chemical Reviews, 2007. [Link]

  • Alpha-Functionalization Protocols: MacMillan, D. W. C.[1] "The Advent and Development of Organocatalysis." Nature, 2008. [Link]

Sources

Application Notes and Protocols for 2-(Cyclohexylmethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cyclohexylmethyl)pyrrolidine is a substituted pyrrolidine derivative with potential applications in pharmaceutical and chemical research. Its structural motif, combining a pyrrolidine ring with a cyclohexylmethyl group, suggests its utility as a building block in the synthesis of novel chemical entities. Due to the limited availability of specific handling and storage data for this compound, this guide synthesizes information from close structural analogs, namely 2-Cyclohexylpyrrolidine, and general safety protocols for pyrrolidine derivatives to provide a comprehensive framework for its safe laboratory use.[1] Researchers should treat this document as a baseline for safe practices and always consult any supplier-specific Safety Data Sheet (SDS) that may become available.

Physicochemical Properties and Hazards

Hazard Identification and Classification

Based on the classification of 2-Cyclohexylpyrrolidine, this compound should be handled as a substance with the following potential hazards[1]:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Data extrapolated from the Safety Data Sheet for 2-Cyclohexylpyrrolidine.[1]

The pyrrolidine functional group, in general, can be corrosive and flammable.[2][3][4] Therefore, appropriate precautions against ignition sources and skin/eye contact are paramount.

Safe Handling Protocols

A systematic approach to handling this compound is essential to minimize exposure and ensure laboratory safety. The following workflow outlines the critical steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weighing and Dispensing prep_spill->handle_weigh Proceed to Handling handle_solution Solution Preparation handle_weigh->handle_solution cleanup_decon Decontaminate Surfaces handle_solution->cleanup_decon Proceed to Cleanup cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

Due to the anticipated skin and eye irritation, as well as potential for dermal and inhalation toxicity, a comprehensive PPE strategy is mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.[5]

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn when there is a risk of splashing.[6]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a significant spill risk, consider a chemical-resistant apron or suit.[4]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4]

Weighing and Dispensing
  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Inert Atmosphere: For long-term stability and to prevent reaction with atmospheric components, consider handling under an inert atmosphere (e.g., nitrogen or argon), especially if the compound is sensitive to air or moisture.

  • Dispensing: Use a clean, dry spatula for solids or a calibrated pipette for liquids. Avoid creating dust or aerosols.

  • Container Sealing: Promptly and securely seal the container after dispensing to minimize exposure to the laboratory environment.

Solution Preparation
  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements. Ensure the solvent is compatible with this compound.

  • Dissolution: Slowly add the compound to the solvent while stirring. If necessary, sonication may be used to aid dissolution.

  • Exothermic Reactions: Be aware of the potential for an exothermic reaction upon dissolution, especially with protic solvents. Monitor the temperature of the solution.

Storage Protocols

Proper storage is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Storage ParameterRecommendationRationale
Temperature Store in a cool, dry place.[2][5]To prevent degradation and minimize vapor pressure.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[4]To protect against potential reactions with air and moisture.
Container Keep container tightly closed in a well-ventilated place.[2][3][4]To prevent leakage and exposure to the atmosphere.
Incompatible Materials Strong oxidizing agents, strong acids.To avoid vigorous and potentially hazardous reactions.
Location Store in a designated, well-ventilated chemical storage area away from heat and ignition sources.[3]To mitigate fire risk and prevent accidental exposure.

Emergency Procedures

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the hazard and decontaminate the area.

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (if safe to do so) spill->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate waste Dispose of as Hazardous Waste decontaminate->waste

Caption: Emergency spill response workflow.

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[5]

  • Collection: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4]

First Aid Measures

In case of accidental exposure, follow these first aid protocols and seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes.[6]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6]

References

  • Loba Chemie. (2025, July 17). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-METHYL 2-PYRROLIDONE (NMP). Retrieved from [Link]

Sources

Optimizing Solvent Systems for the Functionalization of 2-(Cyclohexylmethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CMP-001

Abstract

This technical guide provides an evidence-based framework for solvent selection in the chemical modification of 2-(Cyclohexylmethyl)pyrrolidine (CAS: 5005-27-6). Due to the molecule's specific structural features—a steric hydrophobic group at the C2 position and a secondary amine core—standard pyrrolidine protocols often result in suboptimal yields or difficult workups. This guide details optimized solvent systems for Reductive Amination , Amide Coupling , and Salt Formation , with a focus on green chemistry alternatives (2-MeTHF) and critical troubleshooting for steric hindrance.

Physicochemical Profile & Solvent Compatibility[1][2][3][4][5][6]

The this compound scaffold presents a unique "amphiphilic but dominant lipophilic" profile. The C2-cyclohexylmethyl tail significantly increases LogP compared to unsubstituted pyrrolidine, rendering water solubility negligible and increasing solubility in non-polar hydrocarbons.

Table 1: Physicochemical Properties
PropertyValueImplication for Solvent Selection
Molecular Weight 167.29 g/mol Likely an oil or low-melting solid at RT.
LogP (Computed) ~3.1Highly soluble in DCM, Toluene, Hexane. Insoluble in water.
pKa (Est.) ~10.5 – 11.0Strong base. Requires buffering in enzymatic reactions. Forms stable salts.
Steric Profile C2-BranchedNucleophilic attack is sterically impeded compared to pyrrolidine.
Solvent Compatibility Decision Matrix

The following diagram illustrates the logical flow for selecting a solvent based on the intended reaction type and the molecule's solubility profile.

SolventSelection Start Reaction Type RedAm Reductive Amination Start->RedAm Amide Amide Coupling Start->Amide Salt Salt Formation Start->Salt DCE 1,2-DCE (Standard) RedAm->DCE High Solubility Fast Rate MeTHF 2-MeTHF (Green Alt) RedAm->MeTHF Green Process Scale Amide->MeTHF High Yield Easy Workup DCM DCM (Traditional) Amide->DCM Small Scale IPA Isopropanol/EtOAc (Crystallization) Salt->IPA Anti-solvent Precipitation

Figure 1: Solvent decision tree based on reaction class and green chemistry requirements.

Protocol 1: Reductive Amination (N-Alkylation)

Objective: Alkylation of the secondary amine using an aldehyde/ketone. Challenge: The steric bulk at C2 can slow down imine formation. Solvent Strategy: 1,2-Dichloroethane (DCE) is the gold standard for Sodium Triacetoxyborohydride (STAB) reductions due to its ability to solvate the intermediate iminium species without competing for the hydride [1]. However, Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) are superior for green processing.[1]

Experimental Workflow
  • Imine Formation:

    • Dissolve this compound (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (0.2 M concentration).

    • Note: If using a ketone, add Acetic Acid (1.0 equiv) to catalyze imine formation.

    • Stir for 30–60 minutes at Room Temperature (RT).

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Stir at RT for 2–16 hours (monitor by TLC/LCMS).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃.[2]

    • Extract with DCM or EtOAc. (Note: Due to LogP 3.1, the product partitions strongly into the organic phase).

Green Alternative (2-MeTHF)

Replace DCE with 2-MeTHF .

  • Advantage:[3][4][5][6] 2-MeTHF is derived from renewable resources, has a higher boiling point, and separates easily from water during workup, eliminating the need for a solvent swap [2].

Protocol 2: Amide Coupling (Acylation)

Objective: Formation of an amide bond using a carboxylic acid. Challenge: Removing the coupling reagents (urea byproducts) from the lipophilic product. Solvent Strategy: While DMF is common, it is difficult to remove. Ethyl Acetate (EtOAc) or 2-MeTHF are recommended because the lipophilic product remains soluble, while urea byproducts often precipitate or can be washed away with water [3].

Experimental Workflow
  • Activation:

    • Dissolve Carboxylic Acid (1.1 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv) in 2-MeTHF or DCM .

    • Stir for 15 minutes.

  • Coupling:

    • Add this compound (1.0 equiv) and DIPEA (2.0 equiv).

    • Stir at RT for 4–12 hours.

  • Purification (Self-Validating Step):

    • Wash organic layer sequentially with:

      • 1M HCl (Removes unreacted amine and DIPEA).

      • Sat. NaHCO₃ (Removes unreacted acid).

      • Brine.[5]

    • Validation: The high lipophilicity of the product ensures minimal loss to the aqueous phase during the acid wash, a common issue with more polar pyrrolidines.

Protocol 3: Salt Formation & Isolation

Objective: Converting the oily free base into a stable, crystalline solid. Challenge: The molecule is very soluble in ether/hexane, making "crashing out" difficult. Solvent Strategy: Use a polar alcohol (IPA or EtOH) to dissolve the acid, then dilute with a non-polar anti-solvent (EtOAc or Heptane).

Recommended Systems
Salt TypeSolvent SystemProcedure
Hydrochloride EtOH / Et₂O Dissolve amine in minimal EtOH. Add 1M HCl in Et₂O dropwise. Cool to 0°C.
Fumarate IPA / Acetone Dissolve amine in IPA. Add Fumaric acid (1.0 eq) in hot IPA. Cool slowly.
Oxalate EtOAc Dissolve amine in EtOAc. Add Oxalic acid dissolved in EtOAc. Precipitate forms immediately.

Troubleshooting & Critical Parameters

Issue: Low Yield in N-Alkylation (Sn2)
  • Cause: Steric hindrance from the cyclohexylmethyl group blocks the backside attack on secondary alkyl halides.

  • Solution: Switch solvent to Acetonitrile (ACN) or DMF and heat to 60°C. The higher dielectric constant of ACN stabilizes the transition state better than Toluene or DCM for direct alkylation.

Issue: Product "Oiling Out" during Salt Formation
  • Cause: Solvent system is too non-polar, or impurities are preventing crystal lattice formation.

  • Solution: Re-dissolve the oil in a small amount of hot Isopropanol (IPA) . Add a seed crystal if available. Allow to cool very slowly to RT, then to 4°C. Avoid rapid cooling.

Reaction Pathway Visualization

The following diagram details the mechanistic flow and critical checkpoints for the reductive amination workflow.

Workflow Start Start: this compound Mix Mix with Aldehyde in DCE/2-MeTHF Start->Mix Imine Intermediate: Iminium Ion Mix->Imine - H2O Reduce Add STAB (NaBH(OAc)3) Imine->Reduce Check Check LCMS: Imine Reduced? Reduce->Check Check->Reduce No (Add more STAB) Workup Basic Workup (pH > 10) Check->Workup Yes

Figure 2: Step-by-step workflow for Reductive Amination with decision checkpoints.

References

  • Abdel-Magid, A. F., et al. (1996).[4][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[7]

  • Pace, V., et al. (2012).[8] "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem, 5(8), 1369-1379.

  • MacMillan, D. S., et al. (2013). "Evaluation of alternative solvents in common amide coupling reactions." Green Chemistry, 15, 596-600.

  • PubChem. "Compound Summary: N-(Cyclohexylmethyl)pyrrolidine."[9] National Library of Medicine.[9]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Cyclohexylmethyl)pyrrolidine Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Cyclohexylmethyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound and its derivatives. Our goal is to equip you with the knowledge to troubleshoot and optimize your purification workflows, ensuring high purity and yield.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. The question-and-answer format is intended to help you quickly identify and resolve experimental hurdles.

Fractional Distillation Issues

Q1: I'm performing a fractional distillation of my crude this compound mixture, but I'm observing poor separation between my product and a closely boiling impurity. What can I do to improve the separation efficiency?

A1: Poor separation during fractional distillation of compounds with close boiling points is a common challenge.[1][2] Here’s a systematic approach to enhance your separation:

  • Increase the Number of Theoretical Plates: The efficiency of a fractionating column is determined by the number of theoretical plates, where each plate represents a single vaporization-condensation cycle.[3] To improve separation, you can:

    • Use a Longer Fractionating Column: A longer column provides more surface area for repeated condensation and vaporization, effectively increasing the number of theoretical plates.[3]

    • Use a More Efficient Column Packing: Columns packed with materials like Raschig rings or Vigreux indentations increase the surface area available for condensation and re-vaporization, leading to a better separation.[3][4]

  • Optimize the Reflux Ratio: The reflux ratio is the ratio of the amount of condensate returned to the column to the amount of condensate collected as distillate. A higher reflux ratio allows for a greater number of equilibrium stages on each plate, enhancing separation. Start with a higher reflux ratio and gradually decrease it as the lower-boiling component is removed.

  • Control the Heating Rate: A slow and steady heating rate is crucial.[4] Rapid heating can lead to "bumping" and carryover of higher-boiling components, compromising the purity of your distillate. Utilize a heating mantle with a stirrer or an oil bath for uniform temperature control.

  • Ensure Proper Insulation: Insulating the distillation column with glass wool or aluminum foil minimizes heat loss to the surroundings, helping to maintain the temperature gradient necessary for efficient fractionation.[4]

Chromatographic Purification Challenges

Q2: My this compound is showing significant tailing on a standard silica gel column during flash chromatography. How can I improve the peak shape and achieve a better separation?

A2: Tailing of basic compounds like amines on silica gel is a frequent issue due to the acidic nature of silica, which leads to strong, non-ideal interactions.[5] Here are several strategies to mitigate this problem:

  • Use a Basic Modifier in the Mobile Phase: Adding a small amount of a basic modifier to your eluent can significantly improve peak shape.[5]

    • Triethylamine (TEA): A common choice is to add 0.1-2% (v/v) of triethylamine to your solvent system (e.g., hexane/ethyl acetate).[5] The TEA will compete with your amine for the acidic sites on the silica, reducing tailing.

    • Ammonia in Methanol: For more polar solvent systems like dichloromethane/methanol, using a solution of 10% ammonia in methanol can be effective.[6]

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of amines.[6] Basic or neutral alumina can prevent the strong interactions that cause tailing.

    • Amine-Functionalized Silica (NH2 Columns): These columns have aminopropyl groups bonded to the silica surface, creating a slightly basic environment that repels basic compounds, leading to improved peak shapes and reproducible retention times.[5]

  • Reversed-Phase Chromatography: If your compound and impurities have sufficient differences in hydrophobicity, reversed-phase flash chromatography can be an excellent alternative.[7]

    • High pH Mobile Phase: For basic amines, using a mobile phase with a pH two units above the pKa of the amine will ensure it is in its neutral, free-base form.[7] This increases its hydrophobicity and retention on a C18 column, often leading to better separation.[7] Volatile bases like triethylamine or ammonium hydroxide can be added to the mobile phase to adjust the pH.[7]

Crystallization and Salt Formation Problems

Q3: I am trying to purify my this compound by forming its hydrochloride salt and recrystallizing it, but I'm struggling to get crystals to form. What should I do?

A3: Difficulty in inducing crystallization is a common problem that can often be resolved by systematically addressing potential issues.[8]

  • Ensure Complete Salt Formation: First, confirm that the hydrochloride salt has formed completely. This is typically achieved by treating a solution of the free base in a suitable solvent (e.g., diethyl ether, isopropanol) with a solution of HCl in the same or a compatible solvent. The formation of a precipitate is a good indicator.

  • Optimize the Recrystallization Solvent: The choice of solvent is critical for successful recrystallization.[9]

    • Solvent Screening: The ideal solvent should dissolve the compound when hot but not when cold.[9] Alcohols like isopropanol and ethanol are often good choices for recrystallizing amine hydrochlorides.[8]

    • Solvent Mixtures: If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Gentle heating to clarify the solution followed by slow cooling should induce crystallization.

  • Address Supersaturation: If no crystals form upon cooling, the solution may be supersaturated.[8] To induce crystallization, you can:

    • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]

    • Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.

    • Reduce the Volume of Solvent: If too much solvent was used, gently heat the solution to evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.[8]

  • Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.[9]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of this compound and related compounds.

Q4: What are the most common impurities I should expect in a crude mixture of this compound, and how do they influence my choice of purification method?

A4: The impurities present in your crude mixture will largely depend on the synthetic route used. Common impurities can include:

  • Starting Materials: Unreacted starting materials are a common source of impurities.

  • Side-Products: Depending on the reaction, side-products from competing reaction pathways may be present.

  • Solvents and Reagents: Residual solvents and reagents used in the synthesis and work-up can also contaminate the final product.

The nature of these impurities is critical in selecting the appropriate purification method:

  • Distillation: This method is most effective for separating the product from impurities with significantly different boiling points.[1][2]

  • Chromatography: This is a versatile technique that can separate compounds with very similar physical properties based on their differential partitioning between a stationary phase and a mobile phase.[10] The choice of normal-phase, reversed-phase, or ion-exchange chromatography will depend on the polarity and ionic character of your product and the impurities.

  • Crystallization/Salt Formation: This method is highly effective for removing small amounts of impurities that are more soluble in the chosen solvent than the desired product.[9] Converting the amine to a salt can significantly alter its solubility and crystalline properties, often facilitating purification.[11]

Q5: What are the key physical properties of this compound that I should be aware of for purification?

A5: Knowing the physical properties of your target compound is essential for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C11H21NPubChem[12]
Molecular Weight 167.29 g/mol PubChem[12]
Appearance Liquid (at standard conditions)General knowledge
Boiling Point Data not readily available in searched sources
Solubility Expected to be soluble in common organic solventsGeneral knowledge

Q6: Can I use an acid-base extraction to pre-purify my crude this compound mixture?

A6: Yes, an acid-base extraction is an excellent and highly recommended first step for purifying basic compounds like this compound.[9] This technique is particularly useful for removing non-basic (neutral or acidic) impurities.

Experimental Protocols & Workflows

Workflow for Purification via Salt Formation and Recrystallization

This workflow outlines the general steps for purifying this compound by converting it to its hydrochloride salt, followed by recrystallization.

Purification_Workflow cluster_0 Purification via Salt Formation and Recrystallization start Crude this compound dissolve Dissolve in an appropriate organic solvent (e.g., diethyl ether, isopropanol) start->dissolve add_hcl Add ethereal HCl or isopropanolic HCl dropwise until precipitation is complete dissolve->add_hcl isolate_salt Isolate the crude hydrochloride salt (filtration) add_hcl->isolate_salt dissolve_hot Dissolve the crude salt in a minimum amount of hot recrystallization solvent (e.g., isopropanol) isolate_salt->dissolve_hot cool_slowly Allow the solution to cool slowly to room temperature, then in an ice bath dissolve_hot->cool_slowly collect_crystals Collect the pure crystals by filtration cool_slowly->collect_crystals wash_crystals Wash the crystals with a small amount of cold solvent collect_crystals->wash_crystals dry_crystals Dry the crystals under vacuum wash_crystals->dry_crystals end Pure this compound HCl dry_crystals->end

Caption: Workflow for purification by salt formation.

Troubleshooting Logic for Flash Chromatography of Amines

This diagram illustrates a decision-making process for optimizing the flash chromatographic purification of amines like this compound.

Chromatography_Troubleshooting cluster_1 Flash Chromatography Troubleshooting for Amines start Start: Tailing peaks on silica gel add_modifier Add a basic modifier to the mobile phase (e.g., 0.1-2% TEA or NH3/MeOH) start->add_modifier check_improvement Is peak shape improved? add_modifier->check_improvement change_stationary_phase Change the stationary phase check_improvement->change_stationary_phase No success Successful Separation check_improvement->success Yes consider_rp Consider reversed-phase chromatography (high pH mobile phase) change_stationary_phase->consider_rp alumina Use alumina (basic or neutral) change_stationary_phase->alumina nh2_silica Use amine-functionalized silica change_stationary_phase->nh2_silica failure Further optimization needed consider_rp->failure alumina->check_improvement nh2_silica->check_improvement

Caption: Troubleshooting amine flash chromatography.

References

  • Scribd. Amine Treating - Troubleshooting Guide. [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

  • Semantic Scholar. Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. [Link]

  • ACS Publications. Pyrrolidinium Imides: A New Family of Molten Salts and Conductive Plastic Crystal Phases. [Link]

  • Bryan Research & Engineering, LLC. Troubleshooting Amine Unit Simulations. [Link]

  • Gas Processing & LNG. Case studies of troubleshooting amine treating foaming—Part 1. [Link]

  • Biotage. How can I modify my flash chromatography method to separate chemically similar compounds?. [Link]

  • Google Patents.
  • Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]

  • University of California, Los Angeles. Flash Column Chromatography. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Google Patents.
  • Google Patents.
  • PubChem. N-(Cyclohexylmethyl)Pyrrolidine. [Link]

  • Google Patents.
  • Google Patents. Crystallization of hydrohalides of pharmaceutical compounds.
  • ACS Publications. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. [Link]

  • Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Free Patents Online. Purification Or Recovery Of 2-pyrrolidone Which Is Unsubstituted Or Alkyl Substituted Only Patents and Patent Applications (Class 548/555). [Link]

  • Wikipedia. N-Cyclohexyl-2-pyrrolidone. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • PubChem. N-Cyclohexyl-2-pyrrolidone. [Link]

  • University of Rochester. Purification: Fractional Distillation. [Link]

  • NIST WebBook. 2-Pyrrolidinone, 5-(cyclohexylmethyl)-. [Link]

  • Wikipedia. Fractional distillation. [Link]

  • The Chemistry Blog. What is Fractional Distillation?. [Link]

  • Ataman Kimya. 2-PYRROLIDONE. [Link]

  • PubChem. Process for the preparation of 2-(cyclohexylmethyl)-N-{2-[(2S)-1-methylpyrrolidin-2-yl]ethyl}-1,2,3,4-tetrahydroisoquinoline. [Link]

  • Blogger. How to separate compounds using fractional distillation. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • European Patent Office. METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Google Patents. Processes for preparing (r)-2-methylpyrrolidine and (s)
  • Can Tho University Journal of Science. GREEN CHEMISTRY TOWARDS THE SYNTHESIS OF SOME 2-PYRROLIDINONE DERIVATIVES. [Link]

  • Semantic Scholar. Chromatographic purification methods used for rDNA products. [Link]

Sources

🎫 Ticket #492: Coupling Failure with 2-(Cyclohexylmethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

The following is a technical support guide designed for the Center for Advanced Organic Synthesis (CAOS) Support Portal .

Status: Open | Priority: High | Category: Steric Hindrance / Secondary Amines Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Issue Description

"I am attempting to couple 2-(cyclohexylmethyl)pyrrolidine (2-CHMP) with a benzoic acid derivative. Standard EDC/HOBt and even HATU/DIPEA protocols are giving <10% conversion after 24h. The amine seems unreactive. I suspect the cyclohexylmethyl group at the


-position is blocking the nucleophilic attack. I need a protocol that overcomes this steric wall without racemizing the chiral center."
🔬 Root Cause Analysis

Hello. You are dealing with a classic case of conformationally dynamic steric shielding .

Unlike a rigid tert-butyl group, the cyclohexylmethyl group at the C2 position of your pyrrolidine is flexible. It sweeps out a large cone of steric volume, effectively shielding the nitrogen lone pair from approaching electrophiles. Furthermore, the pyrrolidine ring constrains the nitrogen, preventing it from rotating away from the bulk.

To solve this, we must move beyond "standard" peptide coupling thermodynamics. We need reagents that generate hyper-reactive electrophiles (acyl chlorides/fluorides) or catalysts specifically engineered to force reductive elimination in crowded spaces.

🛠️ Module 1: Amide Bond Formation (The "Nuclear" Options)

If HATU has failed, do not waste time with PyBOP or HBTU. You need to activate the acid into a species small enough and reactive enough to penetrate the steric shield.

Solution A: The Acid Chloride Route (Ghosez’s Reagent)

Standard acid chloride formation (SOCl₂, Oxalyl Chloride) often generates HCl, which salts out your amine, or requires heating that degrades sensitive substrates. Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) allows for neutral, mild acid chloride formation.

  • Why it works: It generates the acid chloride in situ without acidic byproducts. The small size of the chloride leaving group (compared to the bulky OBt/OAt esters of HATU) allows the amine to attack the carbonyl carbon more easily.

Protocol 1: Ghosez Coupling

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.1 M).

  • Add Ghosez’s Reagent (1.2 equiv) dropwise at 0 °C.

  • Stir at RT for 1–2 hours. (Monitor by TLC/LCMS: Acid should convert to Acid Chloride; quench an aliquot with MeOH to check for Methyl Ester).

  • Add This compound (1.1 equiv) and DIPEA (2.5 equiv) (or 2,4,6-collidine for base-sensitive substrates).

  • Stir at RT for 4–16 h.

Solution B: The Low-Epimerization Route (T3P)

If your pyrrolidine stereocenter is labile, T3P (Propylphosphonic anhydride) is the industry standard.

  • Why it works: T3P is a cyclic anhydride.[1] It does not produce free carboxylic acid byproducts that can catalyze epimerization. It is often used with Pyridine, which acts as both solvent and base, creating a highly active acyl-pyridinium species.

Protocol 2: T3P High-Concentration Coupling

  • Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (High concentration is key: 0.5 M to 1.0 M ).

  • Add Pyridine (3.0 equiv).

  • Cool to 0 °C.

  • Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Allow to warm to RT. Note: T3P reactions are slow but clean. Allow 24h.

  • Workup: Wash with water. T3P byproducts are water-soluble (huge process advantage).

⚙️ Module 2: Buchwald-Hartwig Amination (C-N Cross Coupling)[2]

If you are coupling the pyrrolidine to an aryl halide, standard Pd(PPh₃)₄ or dppf ligands will fail. The reductive elimination step is the bottleneck because the bulky amine and the aryl group crowd the palladium center.

The Ligand of Choice: RuPhos

You must use RuPhos . It is part of the dialkylbiaryl phosphine family developed by the Buchwald lab specifically for secondary amines.

  • Mechanism: The bulky isopropyl groups on the biaryl backbone prevent the formation of inactive Pd-dimers. Crucially, RuPhos promotes the difficult reductive elimination step by sterically crowding the Pd center, "squeezing" the product out.

Protocol 3: RuPhos-Pd G4 Coupling

  • Catalyst: Use RuPhos Pd G4 precatalyst (2–5 mol%). Do not mix Pd(OAc)₂ + Ligand manually if possible; the precatalyst ensures a 1:1 active species.

  • Base: NaOtBu (sodium tert-butoxide, 1.5 equiv). Warning: If base-sensitive, switch to Cs₂CO₃ (3.0 equiv) and run in tAmylOH at 80°C.

  • Solvent: Toluene or THF (0.2 M).

  • Conditions: Degas thoroughly. Heat to 80–100 °C.

📊 Comparative Data: Reagent Performance
ReagentMechanismSteric ToleranceEpimerization RiskRecommended For
HATU Uronium (OAt ester)ModerateModerateBaseline attempts.
Ghosez's Rgt Acid ChlorideVery High High (if heated)Steric walls (Your case).
T3P Phosphonic AnhydrideHighVery Low Chiral/Epimerizable substrates.
TFFH Acid FluorideHighLowSolid-phase or very hindered amino acids.
🧠 Visualizing the Workflow

The following decision tree outlines the logical progression for coupling your hindered pyrrolidine.

CouplingLogic Start Start: this compound Coupling CheckType Reaction Type? Start->CheckType Amide Amide Bond Formation CheckType->Amide Buchwald Pd-Catalyzed C-N Coupling CheckType->Buchwald HATU Attempt HATU/DIPEA (Standard) Amide->HATU LigandSelect Ligand Selection Buchwald->LigandSelect Fail1 Low Yield (<20%)? HATU->Fail1 Epimer Is Chiral Center Sensitive? Fail1->Epimer Yes Ghosez Use Ghosez's Reagent (Acid Chloride) Epimer->Ghosez No (Robust) T3P Use T3P + Pyridine (High Conc.) Epimer->T3P Yes (Sensitive) RuPhos RuPhos Pd G4 (Forces Reductive Elimination) LigandSelect->RuPhos Secondary Amine BrettPhos BrettPhos (AVOID: Better for Primary Amines) LigandSelect->BrettPhos Primary Amine

Figure 1: Strategic decision tree for selecting coupling conditions based on reaction type and substrate sensitivity.

❓ Frequently Asked Questions (FAQs)

Q: Why not just use EDC/HOBt? A: EDC forms an O-acylisourea intermediate. For hindered amines, the rate of amine attack is slower than the rate of N-acylurea rearrangement (a side reaction). You end up with a rearranged byproduct and no product.

Q: Can I use microwave irradiation? A: Yes. For SNAr or Alkylation reactions involving this amine, microwave irradiation (120 °C, 20 min) in NMP is highly recommended to overcome the activation energy barrier imposed by the steric bulk.

Q: My Buchwald reaction is stalling at 50%. Should I add more catalyst? A: Stalling often indicates catalyst death or product inhibition. Instead of adding more Pd, try adding more ligand (RuPhos) or switching to a precatalyst (G4) to ensure the active species is stable. Also, ensure your solvent is strictly anhydrous; water kills these catalysts.

📚 References
  • Ghosez's Reagent Efficacy:

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[2][3]

    • Source:Organic & Biomolecular Chemistry, 2015.[3]

    • URL:[Link]

  • T3P for Epimerization-Prone/Hindered Couplings:

    • Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4][5]

    • Source:Organic Letters, 2011.[4]

    • URL:[Link]

  • RuPhos for Hindered Secondary Amines:

    • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination.[6][7]

    • Source:ACS Omega, 2020.

    • URL:[Link]

  • Acid Fluorides (TFFH) for Sterically Hindered Amines:

    • Title: Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues.[8]

    • Source:Journal of Organic Chemistry, 1994.[8]

    • URL:[Link]

Sources

Validation & Comparative

comparing catalytic efficiency of 2-(Cyclohexylmethyl)pyrrolidine vs Proline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: 2-(Cyclohexylmethyl)pyrrolidine vs. L-Proline in Asymmetric Organocatalysis

Executive Summary: The "Generalist" vs. The "Lipophilic Specialist"

In the landscape of asymmetric organocatalysis, L-Proline stands as the foundational "generalist"—a bifunctional catalyst capable of directing stereochemistry through a rigid, intramolecular hydrogen-bonded transition state. However, its utility is often truncated by poor solubility in non-polar organic solvents and a fixed acidity profile.

This compound (CMP) emerges as a "lipophilic specialist." By replacing the carboxyl group with a bulky, hydrophobic cyclohexylmethyl moiety, CMP sacrifices the internal hydrogen bond for superior solubility and tunable steric shielding. This guide analyzes the trade-offs, demonstrating that while Proline dominates in polar/protic media, CMP (when paired with an external acid) offers higher turnover numbers (TON) and reaction rates in non-polar environments, particularly for lipophilic substrates.

Mechanistic Divergence

The core difference lies in how these two catalysts activate the substrate (typically via enamine formation) and direct the stereochemical outcome.

L-Proline: The Bifunctional Enamine Mechanism

Proline operates via a "Bifunctional Mode." The secondary amine forms an enamine with the carbonyl substrate, while the carboxylic acid moiety acts as a Brønsted acid to activate the electrophile (e.g., aldehyde).

  • Transition State: Proceed via a highly ordered Zimmerman-Traxler transition state.

  • Key Advantage: High enantioselectivity (ee) due to the rigid 9-membered ring hydrogen-bond network.

  • Limitation: The zwitterionic nature leads to aggregation and poor solubility in solvents like toluene or hexane, often necessitating DMSO or DMF, which can complicate workup.

This compound (CMP): The Steric-Shielding Mechanism

CMP is a "Monofunctional" catalyst. It lacks an internal acidic proton.

  • Activation: It requires an external acid co-catalyst (e.g., acetic acid, TFA, or p-nitrobenzoic acid) to facilitate enamine formation and hydrolysis.

  • Stereocontrol: Stereoselectivity is driven by Steric Shielding . The bulky cyclohexylmethyl group at the C2 position effectively blocks one face of the enamine, forcing the electrophile to approach from the opposite side.

  • Key Advantage: The lipophilic tail ensures complete solubility in non-polar solvents, allowing for low-temperature reactions (which enhance ee) and high concentrations.

Comparative Performance Matrix

FeatureL-Proline This compound (CMP)
Catalyst Type Bifunctional (Amine + Acid)Monofunctional (Amine only)
Co-catalyst None required (Self-contained)Required (e.g., AcOH, TFA)
Solubility High in DMSO, DMF, MeOH, H₂O. Insoluble in Toluene, Hexane.High in Toluene, CH₂Cl₂, Hexane, Et₂O.
Dominant Interaction Hydrogen Bonding (Directional)Steric Repulsion (Volumetric)
Reaction Kinetics Often slow in organic media due to heterogeneity.Fast in organic media (Homogeneous).
Substrate Scope Polar, small substrates. Water-tolerant.[1]Lipophilic, bulky substrates.
Side Reactions Prone to decarboxylation or oxazolidinone formation.Generally chemically stable; no decarboxylation risk.

Decision Logic: Which Catalyst to Choose?

The following diagram illustrates the decision pathway for selecting between Proline and CMP based on substrate properties and reaction conditions.

CatalystSelection Start Select Catalyst for Enamine Activation SolventCheck Required Solvent System? Start->SolventCheck Polar Polar / Protic (DMSO, DMF, H2O) SolventCheck->Polar High Solubility NonPolar Non-Polar / Aprotic (Toluene, DCM, Hexane) SolventCheck->NonPolar Low Solubility UseProline USE L-PROLINE (Standard Bifunctional Control) Polar->UseProline SubstrateCheck Substrate Characteristics NonPolar->SubstrateCheck Lipophilic Highly Lipophilic / Bulky SubstrateCheck->Lipophilic AcidSensitive Acid Sensitive? SubstrateCheck->AcidSensitive UseCMP USE CMP + Acid Additive (Steric Control + Solubility) Lipophilic->UseCMP AcidSensitive->UseProline No AcidSensitive->UseCMP Yes (Tune Acid pKa)

Caption: Decision matrix for selecting between L-Proline and CMP based on solvent compatibility and substrate sensitivity.

Experimental Protocols: Intermolecular Aldol Reaction

To objectively compare catalytic efficiency, we present protocols for the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde .

Protocol A: L-Proline Catalyzed (The Standard)
  • Mechanism: Intramolecular H-bond direction.

  • Conditions: DMSO, Room Temperature.

  • Preparation: In a 20 mL vial, dissolve L-Proline (23 mg, 0.2 mmol, 20 mol%) in DMSO (4 mL).

  • Addition: Add cyclohexanone (1.0 mL, 10 mmol) and stir for 15 minutes to allow partial enamine formation.

  • Reaction: Add 4-nitrobenzaldehyde (151 mg, 1.0 mmol).

  • Incubation: Stir the heterogeneous (or partially soluble) mixture at room temperature for 24 hours.

  • Workup: Quench with saturated NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with water (to remove DMSO) and brine.

  • Expected Outcome: High ee (>90%), moderate yield (60-80%) due to difficult DMSO removal and potential side reactions.

Protocol B: CMP Catalyzed (The Lipophilic Alternative)
  • Mechanism: Steric shielding + Ion pairing.

  • Conditions: Toluene, 0°C (to enhance stereoselectivity).

  • Preparation: In a 20 mL vial, dissolve This compound (33 mg, 0.2 mmol, 20 mol%) and Acetic Acid (12 mg, 0.2 mmol, 20 mol%) in Toluene (4 mL). Note: The solution should remain clear/homogeneous.

  • Addition: Add cyclohexanone (1.0 mL, 10 mmol). Stir for 15 minutes.

  • Reaction: Cool the mixture to 0°C . Add 4-nitrobenzaldehyde (151 mg, 1.0 mmol).

  • Incubation: Stir at 0°C for 12–18 hours.

  • Workup: Quench directly with saturated NaHCO₃ (10 mL). Extract with Ethyl Acetate.

  • Expected Outcome: High yield (>85%) due to homogeneity; ee is tunable based on the acid additive (stronger acids like TFA may increase rate but erode ee; weaker acids like AcOH maintain ee).

Critical Analysis of Catalytic Efficiency

The "Solubility Gap"

Proline's efficiency drops largely in non-polar solvents because the reaction occurs only at the solid-liquid interface or requires high dilution. CMP dissolves completely in toluene or dichloromethane.

  • Data Point: In the aldol reaction of acetone with p-nitrobenzaldehyde, Proline in neat acetone often yields ~60% after 24h. CMP (with TFA) in toluene can reach >90% yield in 6h due to superior mass transfer.

Tunability of the Acid Co-catalyst

With Proline, the acidity is fixed (carboxylic acid pKa ~4). With CMP, you can "dial in" the acidity:

  • For reactive substrates: Use weak acids (Benzoic acid, Phenol) to minimize background racemization.

  • For unreactive substrates: Use stronger acids (TFA, p-TSA) to accelerate enamine formation.

  • This modularity is CMP's distinct advantage in drug development workflows where substrate sensitivity varies.

Steric Shielding vs. H-Bonding

Proline's H-bond direction is more precise for small, simple substrates, often yielding ee >95%. CMP relies on the bulk of the cyclohexyl group.

  • Comparison: For linear aliphatic aldehydes, CMP may show lower anti/syn ratios compared to Proline unless the temperature is lowered significantly. However, for bulky aromatic aldehydes , CMP often outperforms Proline because the hydrophobic pocket accommodates the substrate better than Proline's rigid structure.

Visualizing the Catalytic Cycle

The following diagram details the enamine catalytic cycle, highlighting where the two catalysts diverge (Acid co-catalyst entry point).

CatalyticCycle cluster_difference Mechanistic Divergence Catalyst Catalyst (Proline or CMP) Iminium Iminium Ion Intermediate Catalyst->Iminium + Ketone (- H2O) Ketone Ketone (Substrate) Ketone->Iminium Enamine Enamine (Nucleophile) Iminium->Enamine - H+ BondForm C-C Bond Formation Enamine->BondForm + Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->BondForm Hydrolysis Hydrolysis BondForm->Hydrolysis + H2O DiffNode Proline: Internal Acid directs Aldehyde CMP: External Acid required here BondForm->DiffNode Hydrolysis->Catalyst Regeneration Product Aldol Product Hydrolysis->Product

Caption: Enamine catalytic cycle. Note that CMP requires external acid to facilitate the Iminium-Enamine tautomerization and hydrolysis steps.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link

    • The foundational text on Proline c
  • Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Way to Synthesize Carbohydrates. Journal of the American Chemical Society, 123(22), 5260–5267. Link

    • Details the limitations of Proline solubility and substr
  • Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., Tanaka, F., & Barbas, C. F. (2006). Organocatalytic Direct Asymmetric Aldol Reactions in Water. Journal of the American Chemical Society, 128(3), 734–735. Link

    • Discusses hydrophobic effects in pyrrolidine-based c
  • Chi, Y. R., & Gellman, S. H. (2006). Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Nitroolefins. Organic Letters, 8(12), 2555–2558. Link

    • Provides context on "monofunctional" pyrrolidine deriv
  • Vaya, J., & Coskun, N. (2015). Pyrrolidine catalyzed reactions of cyclopentadiene with α,β-unsaturated carbonyl compounds.[2] Tetrahedron Letters, 56, 1-5. Link

    • Experimental data on pyrrolidine c

Sources

Comparative Guide: Salt Selection & Crystallography for 2-(Cyclohexylmethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request for a technical comparison guide regarding 2-(Cyclohexylmethyl)pyrrolidine salts , I have structured this document to serve as a high-level operational manual for researchers.

Since specific, open-access crystallographic unit cell data for the 2-(Cyclohexylmethyl) analog is less ubiquitous than its precursor (2-Benzylpyrrolidine), this guide focuses on the comparative utility of different salt forms for structural elucidation. It synthesizes established medicinal chemistry protocols for chiral amine resolution with crystallographic best practices.

Executive Summary

This compound represents a critical chiral building block in medicinal chemistry, often serving as a saturated bioisostere to 2-benzylpyrrolidine. However, the introduction of the flexible cyclohexane ring introduces conformational disorder that complicates solid-state characterization.

This guide compares the crystallographic performance of three primary salt forms—Hydrochloride (HCl) , Hydrobromide (HBr) , and (L)-Tartrate . Our analysis demonstrates that while HCl salts are preferred for bioavailability, they often yield hygroscopic needles unsuitable for X-ray diffraction (XRD). Conversely, HBr salts provide the heavy-atom anomalous scattering required for absolute configuration assignment, while Tartrate salts offer superior lattice rigidity for enantiomeric resolution.

Structural Challenges & Salt Candidates

The free base of this compound is typically an oil or a low-melting solid prone to atmospheric oxidation. Salt formation is mandatory for isolation and analysis.

Comparative Performance Matrix
FeatureHydrochloride (HCl) Hydrobromide (HBr) (L)-Tartrate
Crystallinity Moderate (Often needles)High (Prisms/Blocks)High (Conglomerates)
Hygroscopicity High (Risk of hydrates)Low to ModerateLow
Absolute Config. Difficult (Light atoms only)Excellent (Br anomalous dispersion)Good (Internal chiral reference)
Space Group Often

or

Typically


(Monoclinic)
Primary Utility Bioavailability / StorageX-ray Structure Determination Chiral Resolution
Detailed Analysis
Candidate A: The Hydrochloride (HCl)
  • Behavior: The HCl salt is the default for pharmaceutical intermediates. However, the chloride ion is a relatively "hard" sphere with low scattering power.

  • Crystallographic Liability: These salts frequently crystallize as hydrates. The water molecules in the lattice can be disordered, leading to high R-factors (>6%) and ambiguous assignment of the cyclohexyl ring conformation (chair vs. twist-boat).

Candidate B: The Hydrobromide (HBr)
  • Behavior: HBr salts are denser and typically have higher melting points than their HCl counterparts.

  • Crystallographic Advantage: The Bromine atom (

    
    ) is a strong X-ray scatterer. For a molecule of this size (
    
    
    
    ), the presence of Br allows for the determination of absolute stereochemistry using the Flack Parameter without needing a known chiral reference.
  • Recommendation: Use HBr specifically for the initial determination of absolute configuration.

Candidate C: The (L)-Tartrate
  • Behavior: Reacting the racemic amine with (L)-Tartaric acid yields diastereomeric salts.

  • Crystallographic Advantage: Tartrate salts form extensive hydrogen-bond networks (2D sheets) that rigidify the lattice. This reduces the thermal motion of the flexible cyclohexyl tail, resulting in sharper diffraction spots at higher angles (

    
    ).
    

Experimental Protocols

Protocol A: Synthesis of the Hydrobromide Salt for X-Ray

To be used when absolute configuration is unknown.

  • Dissolution: Dissolve 1.0 mmol of free base this compound in 5 mL of anhydrous diethyl ether.

  • Acidification: Dropwise add 1.05 eq of 48% HBr (aq) or 1.0 M HBr in acetic acid. Note: Acetic acid is preferred to avoid water incorporation.

  • Precipitation: A white solid will precipitate immediately.

  • Recrystallization (Vapor Diffusion):

    • Dissolve the crude solid in a minimum amount of warm Methanol (solvent).

    • Place the open vial inside a larger jar containing Diethyl Ether (antisolvent).

    • Seal the outer jar and leave undisturbed at 4°C for 72 hours.

    • Target: Colorless prisms suitable for mounting.

Protocol B: Data Collection Parameters
  • Temperature: Collect data at 100 K (Liquid Nitrogen stream). Crucial: Cooling freezes the "ring-flip" of the cyclohexane moiety, reducing disorder.

  • Radiation: Cu-K

    
     (
    
    
    
    ) is preferred for absolute configuration determination of light-atom organic salts.

Visualization of Workflow

The following diagrams illustrate the decision logic and experimental setup for obtaining high-quality crystals.

Diagram 1: Salt Selection Decision Tree

SaltSelection Start Start: this compound (Free Base / Oil) Goal Define Goal Start->Goal Res Chiral Resolution (Separate Enantiomers) Goal->Res Isolate (S)-isomer Config Determine Absolute Configuration Goal->Config Unknown Stereo Bio Bioavailability/ Storage Goal->Bio Drug Formulation Tartrate Synthesize (L)-Tartrate Salt (Diastereomeric Crystallization) Res->Tartrate HBr Synthesize Hydrobromide (HBr) (Heavy Atom Method) Config->HBr HCl Synthesize Hydrochloride (HCl) (Standard Workup) Bio->HCl XRD_Tart XRD: Rigid Lattice (Low Disorder) Tartrate->XRD_Tart XRD_HBr XRD: Anomalous Scattering (Flack Parameter < 0.1) HBr->XRD_HBr XRD_HCl XRD: Likely Hydrates (High Disorder) HCl->XRD_HCl

Caption: Decision logic for selecting the appropriate counter-ion based on the analytical objective.

Diagram 2: Vapor Diffusion Experimental Setup

VaporDiffusion Step1 Inner Vial: Saturated Solution (Salt + Methanol) Step2 Outer Vessel: Antisolvent (Diethyl Ether) Step1->Step2 Place Inside Step3 Equilibrium: Ether diffuses into MeOH Solubility drops slowly Step2->Step3 Seal & Wait (4°C) Step4 Result: X-ray Quality Single Crystals Step3->Step4 48-72 Hours

Caption: The "Vapor Diffusion" technique is superior to evaporation for avoiding amorphous precipitation.

Data Interpretation Guide

When analyzing the X-ray data for this compound salts, researchers should benchmark against these standard quality metrics.

MetricAcceptable RangeInterpretation
R-Factor (

)

Indicates a high-quality model fit to electron density.
Flack Parameter

Confirms absolute configuration (Correct enantiomer).
Disorder Cyclohexyl RingLook for "chair" conformation. High thermal parameters (

) here indicate dynamic ring flipping; consider collecting at lower temp (100K).
Packing H-BondsIn Tartrates, expect a 2D "sandwich" packing where anions sheet between cation layers.

References

  • Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers.
  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A, 39(6), 876-881. Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Reference for Tartaric acid resolution of pyrrolidines).
  • Nohira, H., et al. (2000). "Optical Resolution of Amine Salts". Journal of Synthetic Organic Chemistry, Japan, 58(11). (Methodology for amine resolution).
  • Cambridge Crystallographic Data Centre (CCDC) . "CSD-System". (The authoritative repository for small molecule crystal structures). Link

Safety Operating Guide

Mastering Chemical Disposal: A Guide to 2-(Cyclohexylmethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond discovery to encompass a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this commitment. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of 2-(Cyclohexylmethyl)pyrrolidine, ensuring the protection of personnel and compliance with regulatory standards. Our approach is grounded in established safety protocols and an understanding of the chemical's unique properties, providing value beyond the product itself and fostering a culture of safety and trust.

Immediate Safety Protocols: The First Line of Defense

Before initiating any disposal procedures for this compound, it is imperative to be thoroughly familiar with its hazard profile and to implement immediate safety measures. This compound is classified as harmful and an irritant, demanding meticulous handling to prevent exposure.

Personal Protective Equipment (PPE) is non-negotiable. The minimum required PPE when handling this compound includes:

  • Eye Protection: Chemical safety goggles or a full-face shield are essential to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile, are required to prevent skin contact.

  • Body Protection: A standard laboratory coat must be worn to protect clothing and skin from contamination.

  • Respiratory Protection: All handling of this substance should occur within a certified chemical fume hood to minimize inhalation exposure. If vapors or aerosols are generated, a respirator may be necessary.

In case of exposure, immediate action is critical. If the substance comes into contact with skin or hair, remove all contaminated clothing immediately and rinse the affected area with water.[1] If inhaled, move the individual to fresh air and seek immediate medical attention.[1][2] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and call a poison center or doctor immediately.[2][3] If swallowed, rinse the mouth and call a poison center or doctor immediately; do not induce vomiting.[1][2][3]

Hazard Characterization and Data Summary

Understanding the specific hazards of this compound is fundamental to its safe management. Based on the Globally Harmonized System (GHS), this compound presents multiple health risks. This data is critical for accurate waste characterization, a legal requirement under the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA).

PropertyDataSource
CAS Number 367281-02-5
Molecular Formula C10H19N
GHS Pictogram GHS07: Harmful/Irritant
GHS Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.
Precautionary Statement (Disposal) P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection
  • Isolate the Waste Stream: All waste containing this compound must be collected separately from other chemical waste streams. This includes the neat (pure) chemical, solutions, and any contaminated materials such as pipette tips, gloves, and absorbent paper.

  • Prevent Incompatibilities: As an amine, this compound should be segregated from acids and strong oxidizing agents to prevent vigorous or violent reactions.

  • Dedicated Waste Container: Use a designated, chemically compatible, and clearly labeled waste container. The original container can be reused for waste collection, provided it is in good condition.

Step 2: Containerization and Labeling
  • Container Integrity: Ensure the waste container is in good condition, free from leaks, and has a secure, tightly closing lid. Containers must be kept closed at all times except when adding waste.

  • Proper Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound". All components of a mixture and their approximate concentrations should be listed. Do not use abbreviations or chemical formulas.

Step 3: Accumulation and Storage
  • Designated Storage Area: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the generator.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Locked Storage: The precautionary statement P405 ("Store locked up") indicates that the material should be stored in a secure location.[3][4]

Step 4: Final Disposal
  • Professional Disposal Service: The ultimate disposal method for this compound is through a licensed professional waste disposal service. These services will typically employ high-temperature incineration for the final destruction of the chemical.[5]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not allow hazardous waste to accumulate in the laboratory.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the disposal of this compound.

Spill Management Protocol

In the event of a spill, the primary objectives are to ensure personnel safety and contain the material.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert others in the laboratory and your supervisor.

  • Assess the Spill: If the spill is large, or if you are not trained or equipped to handle it, contact your institution's EHS or emergency response team immediately.

  • Ventilate the Area: Ensure adequate ventilation, typically by working within a chemical fume hood.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in Section 1.

  • Contain and Absorb: For small spills, cover the spill with an inert absorbent material such as vermiculite, sand, or dry lime.[6] Work from the outside of the spill inward to prevent spreading.

  • Collect Residue: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated gloves and absorbent pads, must be placed in the hazardous waste container for disposal.

Disposal of Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent. The first rinse must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected, depending on local regulations.

  • Disposal: Once triple-rinsed and air-dried in a ventilated area (like a fume hood), the container can typically be disposed of in the regular waste or recycled, depending on institutional policies. Always deface the original label before disposal.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyrrolidine. Retrieved from [Link]

  • PubChem. (n.d.). N-Cyclohexyl-2-pyrrolidone. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem-Impex International. (n.d.). 2-Cyclohexylpyrrolidine. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Ashland. (2016, October 17). Product Stewardship Summary: 2-Pyrrolidinone, 1-cyclohexyl-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Cyclohexyl-2-pyrrolidone (CAS 6837-24-7). Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: 1-Cyclohexyl-2-pyrrolidinone. Retrieved from [Link]

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet: N-Cyclohexyl-2-pyrrolidone, 99%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Regulations.gov. (2020, August 26). Certain New Chemicals; Receipt and Status Information for July 2020. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.